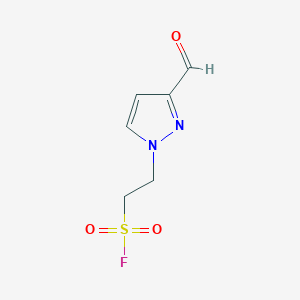
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H7FN2O3S and a molecular weight of 206.19 g/mol . This compound features a pyrazole ring substituted with a formyl group and an ethane sulfonyl fluoride moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 3-formyl-1H-pyrazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and protein interactions. The formyl group can also participate in various chemical reactions, further expanding its utility in research and development .
Comparison with Similar Compounds
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonyl fluoride group, which affects its reactivity and applications.
3-formyl-1H-pyrazole: This compound lacks the ethane sulfonyl fluoride moiety, making it less versatile in certain synthetic applications.
Ethane-1-sulfonyl fluoride: This compound lacks the pyrazole ring, limiting its use in heterocyclic chemistry.
Properties
Molecular Formula |
C6H7FN2O3S |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(3-formylpyrazol-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H7FN2O3S/c7-13(11,12)4-3-9-2-1-6(5-10)8-9/h1-2,5H,3-4H2 |
InChI Key |
BSEFPCGYNWEHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


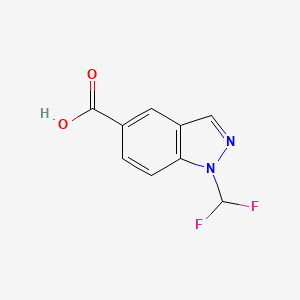
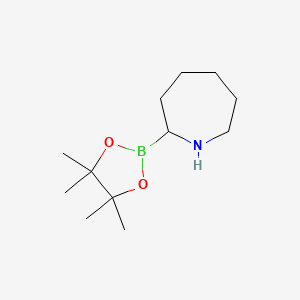
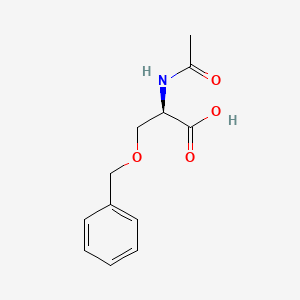
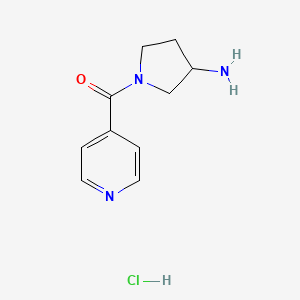
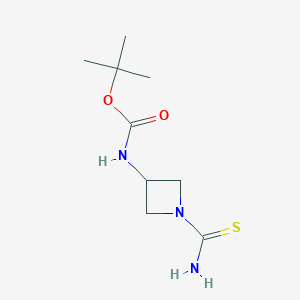
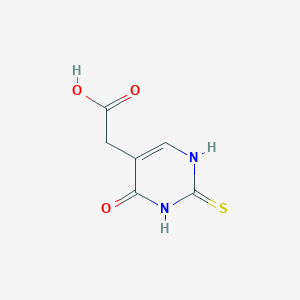
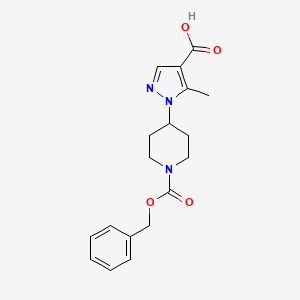
![2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid](/img/structure/B13503107.png)
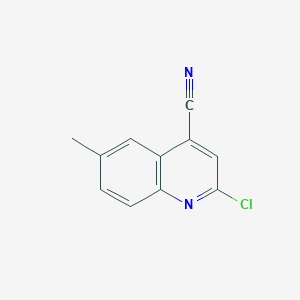
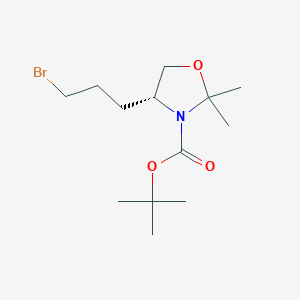
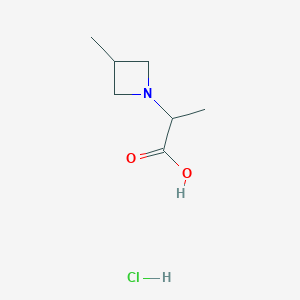
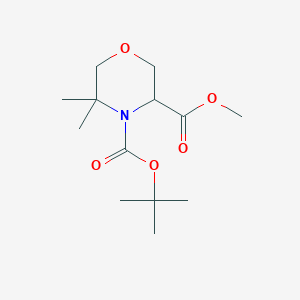
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)
![Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)
